6,8-dimethyl-N-phenyl-6H-dibenzo[b,f][1,4,5]oxathiazepine-3-carboxamide 5,5-dioxide
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Overview
Description
6,8-DIMETHYL-5,5-DIOXO-N~3~-PHENYL-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXATHIAZEPINE-3-CARBOXAMIDE is a complex organic compound belonging to the class of dibenzo oxathiazepines. This compound is characterized by its unique bicyclic structure, which includes sulfur and nitrogen atoms within the ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 6,8-DIMETHYL-5,5-DIOXO-N~3~-PHENYL-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXATHIAZEPINE-3-CARBOXAMIDE involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Dibenzo Oxathiazepine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the dibenzo oxathiazepine core.
Introduction of Functional Groups:
Oxidation and Reduction Reactions: These reactions are employed to introduce the oxo groups and to achieve the desired oxidation state of the sulfur atom.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
6,8-DIMETHYL-5,5-DIOXO-N~3~-PHENYL-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXATHIAZEPINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or to reduce other functional groups.
Substitution: Various substitution reactions can be employed to introduce different substituents on the aromatic rings or on the nitrogen atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6,8-DIMETHYL-5,5-DIOXO-N~3~-PHENYL-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXATHIAZEPINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 6,8-DIMETHYL-5,5-DIOXO-N~3~-PHENYL-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXATHIAZEPINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
6,8-DIMETHYL-5,5-DIOXO-N~3~-PHENYL-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXATHIAZEPINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
Dibenzo Oxathiazepines: These compounds share the same core structure but differ in the substituents attached to the ring system.
Thiadiazoles: These compounds also contain sulfur and nitrogen atoms within a heterocyclic ring but have different ring sizes and substitution patterns.
Indole Derivatives: Indole derivatives have a similar bicyclic structure but contain nitrogen in a different position within the ring system.
The uniqueness of 6,8-DIMETHYL-5,5-DIOXO-N~3~-PHENYL-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXATHIAZEPINE-3-CARBOXAMIDE lies in its specific substitution pattern and the presence of both sulfur and nitrogen atoms within the ring system, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18N2O4S |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
6,8-dimethyl-5,5-dioxo-N-phenylbenzo[c][5,1,2]benzoxathiazepine-3-carboxamide |
InChI |
InChI=1S/C21H18N2O4S/c1-14-8-10-18-17(12-14)23(2)28(25,26)20-13-15(9-11-19(20)27-18)21(24)22-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,22,24) |
InChI Key |
RZOPVEUDPYATDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)C(=O)NC4=CC=CC=C4)S(=O)(=O)N2C |
Origin of Product |
United States |
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